molecular formula C21H26N2O2 B5105026 N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide

N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide

Cat. No. B5105026
M. Wt: 338.4 g/mol
InChI Key: FCXSTKSVEKCVRO-UHFFFAOYSA-N
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Description

N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide, also known as IBTM, is a compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide is not fully understood. However, it is believed that N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide binds to dopamine receptors, specifically the D2 receptor subtype. This binding activity leads to the inhibition of dopamine release, which can have an impact on mood, motivation, and reward.
Biochemical and Physiological Effects:
N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide has been shown to decrease locomotor activity and induce catalepsy, which is a state of immobility. Additionally, N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide has been shown to have analgesic properties, making it a potential candidate for the development of new pain medications.

Advantages and Limitations for Lab Experiments

N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide has several advantages for use in lab experiments. This compound has a high affinity for dopamine receptors, making it a useful tool for investigating the role of dopamine in various physiological processes. Additionally, N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide has been shown to have a long half-life, which allows for extended experimental periods.
However, there are also limitations to the use of N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide in lab experiments. This compound is highly lipophilic, which can make it difficult to dissolve in aqueous solutions. Additionally, N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide has been shown to have low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide. One area of research is the investigation of N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide as a potential treatment for addiction and other psychiatric disorders. Additionally, researchers are exploring the use of N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide as a diagnostic tool in PET imaging studies.
Another area of research is the development of new analogs of N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide with improved pharmacological properties. Researchers are synthesizing analogs with increased potency and selectivity, which could lead to the development of new drugs for various medical conditions.
Finally, researchers are investigating the role of N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide in various physiological processes, such as pain perception and locomotor activity. By understanding the mechanism of action of N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide, researchers can gain insights into the underlying mechanisms of these processes and potentially develop new treatments for related medical conditions.

Synthesis Methods

N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide can be synthesized using a multi-step process involving the reaction of 2-methoxybenzoic acid with isobutylamine to form an amide intermediate. This intermediate is then subjected to a series of chemical reactions, including reduction and cyclization, to yield the final product. The synthesis of N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide has been extensively studied for its potential use in scientific research. This compound has shown promising results in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide has been shown to bind to dopamine receptors, which are involved in the regulation of mood, motivation, and reward. This binding activity has led to the investigation of N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide as a potential treatment for addiction and other psychiatric disorders.
In pharmacology, N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide has been shown to have analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide has been investigated for its potential use as a diagnostic tool in positron emission tomography (PET) imaging studies.
In medicinal chemistry, N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide has been used as a lead compound for the development of new drugs. Researchers have synthesized analogs of N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide with improved pharmacological properties, such as increased potency and selectivity.

properties

IUPAC Name

2-methoxy-N-[2-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-15(2)13-23-11-10-16-8-9-18(12-17(16)14-23)22-21(24)19-6-4-5-7-20(19)25-3/h4-9,12,15H,10-11,13-14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXSTKSVEKCVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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